Ciguatoxin 3C

Overview

Description

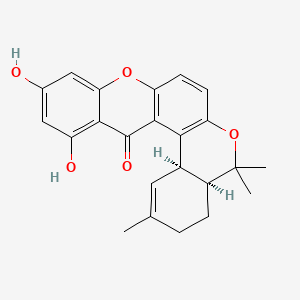

Ciguatoxins are a class of toxic polycyclic polyethers found in fish that cause ciguatera . Ciguatoxin 3C (CTX3C) is one of the several different chemicals in this class . They do not seem to harm the fish that carry them, but they are poisonous to humans . They cannot be smelled or tasted and cannot be destroyed by cooking .

Synthesis Analysis

The total synthesis of CTX3C has been achieved using a highly convergent strategic approach . This approach features the chemoselective ring-closing metathesis reaction as a key tactic . The synthesis of CTX3C will provide a practical supply for further studies .Molecular Structure Analysis

The molecular structures among the known congeners of CTXs are variable by geographical region (i.e., ocean basin) and vector species . All samples revealed the presence of a complex CTX contaminant profile, with samples containing several congeners of the CTX3C-group .Chemical Reactions Analysis

Limited information is available regarding the chemical reactions of CTX3C .Physical And Chemical Properties Analysis

Ciguatoxins are highly lipophilic compounds characterized by several ether rings . They are temperature-stable, orally active polycyclic ether compounds .Scientific Research Applications

Neurological Impact

Ciguatoxins, including CTX 3C, are known for their role in ciguatera, a form of food poisoning with long-term neurological effects. Chronic exposure to CTX 3C in cortical neurons influences the expression of immediate early genes like Arc and Egr1, which are critical in neuronal homeostasis. This indicates ciguatoxin's role in the regulation of synaptic plasticity in central neurons, possibly explaining some neurological symptoms of ciguatera (Martín et al., 2015).

Interaction with Antibodies

Research on the interaction of polycyclic ethers, such as ciguatoxins, with proteins at the atomic level has been conducted. Studies on the anti-ciguatoxin antibody 10C9 Fab in complex with fragments of CTX3C revealed insights into antigen-antibody interactions, contributing to understanding the structural recognition mechanisms of ciguatoxins and potentially aiding in the development of therapeutic agents and diagnostic tools (Ui et al., 2008).

Comparative Toxicological Effects

Comparative studies have been done on the effects of CTX 3C and other ciguatoxins on neurons. These studies highlighted the distinct impact of CTX 3C on voltage-gated sodium channels, differentiating it from other ciguatoxins. This research provides insights into the bioactivity of ciguatoxins and their chemical structure-related effects on neurons (Martín et al., 2014).

Electrophysiological Studies

Electrophysiological recordings in cultured cerebellar neurons have been used to evaluate the effects of ciguatoxin standards, including CTX 3C, on sodium and potassium channels. This research is significant for understanding the differential potencies of various ciguatoxins and for developing methods to detect and quantify ciguatoxins (Pérez et al., 2011).

Synthetic Approaches

Efforts in synthesizing ciguatoxin CTX3C have provided significant samples for biological studies. These synthetic approaches have opened avenues for deeper research into the biological impacts of ciguatoxins, which were previously limited due to their low natural availability (Inoue et al., 2002).

Mechanism of Action

CTX3C markedly affects the operation of voltage-gated Na+ channels but is ineffective on voltage-gated K+ channels . It induces a large depolarization that decreases neuronal firing and causes a rapid inward tonic current that was primarily GABAergic . Moreover, the toxin enhances the amplitude of miniature postsynaptic inhibitory currents (mIPSCs), whereas it decreases the amplitude of miniature postsynaptic excitatory currents (mEPSCs) .

Safety and Hazards

Ciguatoxins are poisonous to humans . They cannot be smelled or tasted and cannot be destroyed by cooking . Rapid testing for this toxin in food is not standard . Consumption of these toxins leads to the activation of neuronal sodium channels that produces a range of characteristic neurological, gastrointestinal, and cardiovascular signs and symptoms that clinically define the illness .

Future Directions

Future studies should investigate samples for the full range of already described CTX congeners and conduct a thorough CTX profile determination in fish species from several trophic levels in known CP regions to gain better insight in the CTX dynamics in marine food webs . The inter-regional CTX profile demonstrated here provides further evidence that classifying CTX congeners based on ocean basins may be imprecise .

properties

IUPAC Name |

(1R,3S,4Z,7R,9S,11R,13S,19R,20R,21S,23R,26S,28R,30E,33S,35R,37S,39R,41S,43R,44S,45S,46R,48S,49S,50S,51R,53S,55R,57R,59S,60S)-44,45,50,55,59-pentamethylspiro[2,8,12,18,22,27,34,38,42,47,52,58-dodecaoxadodecacyclo[31.28.0.03,28.07,26.09,23.011,21.013,19.035,59.037,57.039,53.041,51.043,48]henhexaconta-4,15,24,30-tetraene-46,2'-oxolane]-20,49,60-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H82O16/c1-28-22-39-41(25-45-51(70-39)30(3)49(59)55-52(71-45)29(2)31(4)57(73-55)19-11-21-62-57)67-43-27-48-56(5,72-44(43)23-28)47(58)26-42-35(68-48)13-7-6-12-32-33(65-42)15-10-16-34-36(63-32)17-18-37-40(64-34)24-46-54(69-37)50(60)53-38(66-46)14-8-9-20-61-53/h6-10,15,17-18,28-55,58-60H,11-14,16,19-27H2,1-5H3/b7-6+,15-10-/t28-,29+,30+,31+,32-,33+,34-,35+,36+,37-,38+,39+,40+,41-,42-,43+,44-,45+,46-,47+,48-,49+,50-,51-,52-,53+,54-,55+,56+,57-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFXGFCYTZARNGN-XHDDPMCTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(CC3C(O2)C(C(C4C(O3)C(C(C5(O4)CCCO5)C)C)O)C)OC6CC7C(C(CC8C(O7)CC=CCC9C(O8)C=CCC2C(O9)C=CC3C(O2)CC2C(O3)C(C3C(O2)CC=CCO3)O)O)(OC6C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H](C[C@H]3[C@H](O2)[C@H]([C@@H]([C@H]4[C@H](O3)[C@H]([C@@H]([C@]5(O4)CCCO5)C)C)O)C)O[C@H]6C[C@@H]7[C@]([C@H](C[C@@H]8[C@@H](O7)C/C=C/C[C@@H]9[C@@H](O8)/C=C\C[C@@H]2[C@@H](O9)C=C[C@@H]3[C@@H](O2)C[C@@H]2[C@@H](O3)[C@@H]([C@@H]3[C@@H](O2)CC=CCO3)O)O)(O[C@@H]6C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H82O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1023.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

148471-85-6 | |

| Record name | Ciguatoxin 3C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148471856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CiguatoxinCTX 3C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-N-[(E)-[(2Z)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]amino]benzamide](/img/structure/B1234771.png)

![(S)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B1234772.png)

![N'-[(4-chlorobenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide](/img/structure/B1234778.png)

![(1S,5S,8Z)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1234780.png)

![ethyl 2-chloro-5-[5-[(E)-(5-cyano-4-methyl-2,6-dioxopyridin-3-ylidene)methyl]furan-2-yl]benzoate](/img/structure/B1234785.png)

![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2-(1-methyl-3-indolyl)-2-oxoacetamide](/img/structure/B1234787.png)

![5-[(3-Formyl-2-hydroxy-4-methoxy-6-methylphenyl)-oxomethoxy]-2-hydroxy-3,6-dimethylbenzoic acid](/img/structure/B1234788.png)